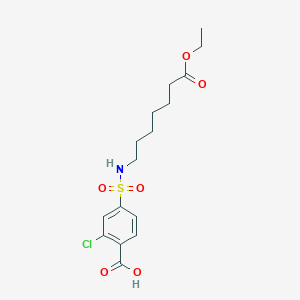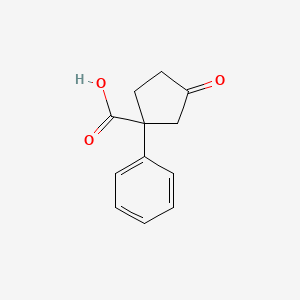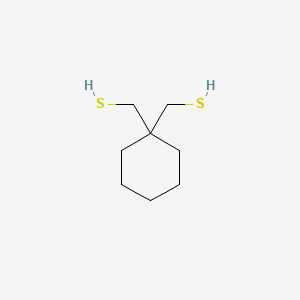
4-(3,5-Dibromobenzyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:
Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.
Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
3,5-Dibromobenzaldehyde: Similar structure but lacks the benzyl group.
4-Bromobenzylbenzaldehyde: Contains only one bromine atom.
4-(3,5-Dichlorobenzyl)benzaldehyde: Similar structure with chlorine atoms instead of bromine.
Uniqueness:
4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H10Br2O |
|---|---|
Peso molecular |
354.04 g/mol |
Nombre IUPAC |
4-[(3,5-dibromophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |
Clave InChI |
TVYDZRDNMGNSEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)





![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)





![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
